Antimicrobial Activity: Ethyl 4-Amino-5-Propyl-1H-Pyrazole-3-Carboxylate vs. Class Average
In a comparative assessment, ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate exhibits moderate antimicrobial activity. Its Minimum Inhibitory Concentration (MIC) against *Staphylococcus aureus* is 32 µg/mL, and against *Escherichia coli* is 64 µg/mL . This can be contrasted with other 4-amino-5-arylpyrazole analogs, which in a related study were reported to have insufficient anti-inflammatory activity to warrant further development, and with other pyrazole carboxylates that show a wide range of activities from <1 µM to >64 µM depending on substitution [1][2].
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 32 µg/mL (*S. aureus*); MIC = 64 µg/mL (*E. coli*) |
| Comparator Or Baseline | Class average: other pyrazole carboxylates show MIC values ranging from <1 µM (for *M. tuberculosis*) to >64 µg/mL (for *S. epidermidis* and *B. subtilis*) [1][2]. |
| Quantified Difference | The target compound's activity is moderate, falling within the broader activity range of its chemical class. It is notably less potent than optimized leads but more active than other inactive analogs. |
| Conditions | Broth microdilution assay; target compound data from vendor datasheet; comparator data from peer-reviewed studies on related pyrazole carboxylates. |
Why This Matters
This moderate and specific antimicrobial profile is a verifiable data point that distinguishes it from both inactive and highly potent analogs, guiding its selection for specific applications.
- [1] Fu, L., Ma, Z., Awasthi, S., & Patel, M. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 14(21), 5449-5452. View Source
- [2] Chalkha, M., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(6), 2747-2760. View Source
